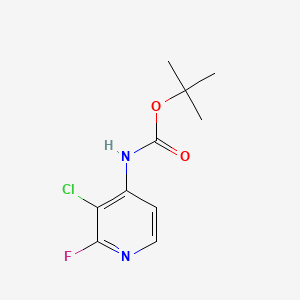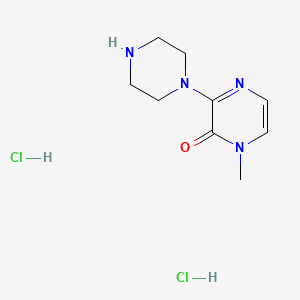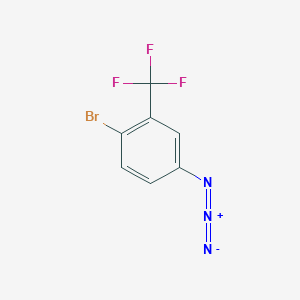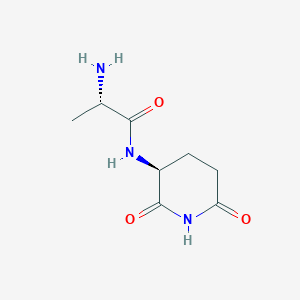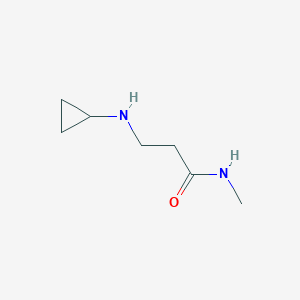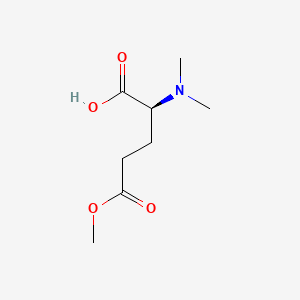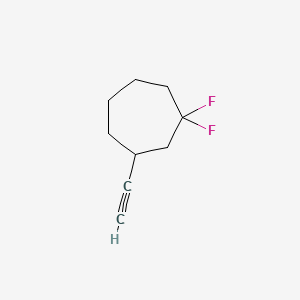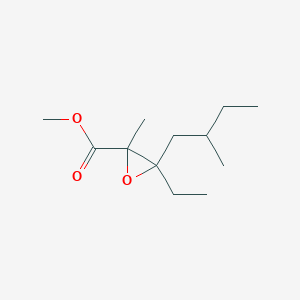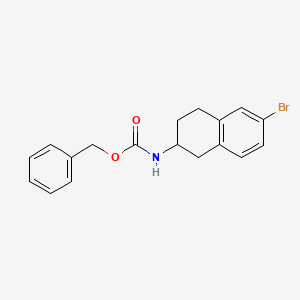
Benzyl (6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further linked to a brominated tetrahydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate typically involves the following steps:
Bromination: The starting material, 1,2,3,4-tetrahydronaphthalene, undergoes bromination to introduce a bromine atom at the 6-position.
Carbamate Formation: The brominated intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be performed on the carbamate group to yield the corresponding amine.
Substitution: The bromine atom in the tetrahydronaphthalene ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under appropriate conditions.
Major Products:
Oxidation: Products include benzylic alcohols or ketones.
Reduction: The primary amine derivative is formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl (6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl (6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Benzyl carbamate: Lacks the brominated tetrahydronaphthalene ring.
6-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the benzyl carbamate moiety.
Naphthalene derivatives: Various substitutions on the naphthalene ring.
Uniqueness: Benzyl (6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is unique due to the combination of a brominated tetrahydronaphthalene ring with a benzyl carbamate group, offering distinct chemical reactivity and potential biological activity compared to its individual components or similar compounds.
Propriétés
Formule moléculaire |
C18H18BrNO2 |
|---|---|
Poids moléculaire |
360.2 g/mol |
Nom IUPAC |
benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C18H18BrNO2/c19-16-8-6-15-11-17(9-7-14(15)10-16)20-18(21)22-12-13-4-2-1-3-5-13/h1-6,8,10,17H,7,9,11-12H2,(H,20,21) |
Clé InChI |
XNAVHJUKEXASBP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1NC(=O)OCC3=CC=CC=C3)C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


